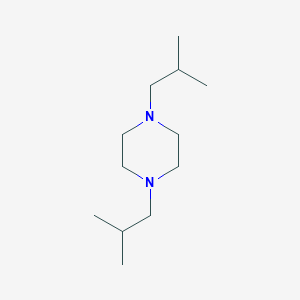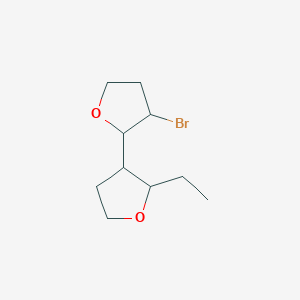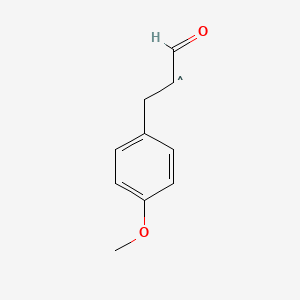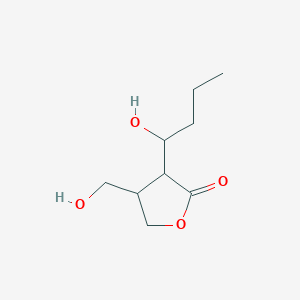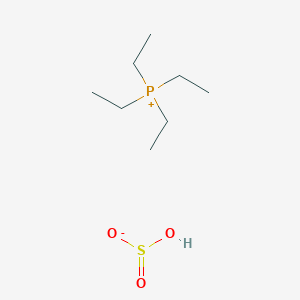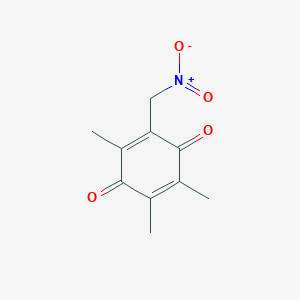
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with three methyl groups, a nitromethyl group, and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione typically involves the nitration of a suitable precursor, such as 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione. The nitration reaction is carried out using a nitrating agent like nitric acid in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions must be carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with continuous monitoring and control of reaction parameters. The use of advanced technologies and equipment ensures the efficient and safe production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitromethyl group or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of the nitro and ketone groups makes it a strong electrophile, allowing it to react with nucleophilic species in biological systems . These interactions can lead to the formation of reactive intermediates that exert various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Known for its presence in saffron spice and its role in the thermal degradation of β-carotene.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A compound with similar structural features but different functional groups.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another structurally related compound with distinct chemical properties.
Propriétés
Numéro CAS |
136869-42-6 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2,3,5-trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11NO4/c1-5-6(2)10(13)8(4-11(14)15)7(3)9(5)12/h4H2,1-3H3 |
Clé InChI |
SHFQSICMYAAVCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)C)C[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


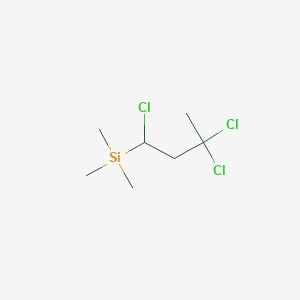

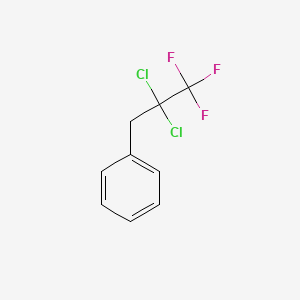
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
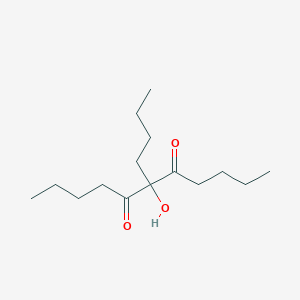
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

